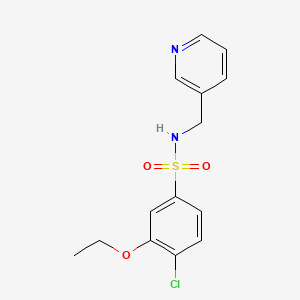

4-chloro-3-ethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-3-ethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3S/c1-2-20-14-8-12(5-6-13(14)15)21(18,19)17-10-11-4-3-7-16-9-11/h3-9,17H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCSDSSLEUUCCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-ethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Nitration and Reduction: The starting material, 4-chloro-3-ethoxybenzenesulfonamide, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

Pyridinylmethylation: The amino group is then reacted with pyridine-3-carboxaldehyde in the presence of a reducing agent to form the pyridin-3-ylmethyl group.

Final Assembly: The intermediate product is then subjected to sulfonamide formation by reacting with sulfonyl chloride under basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of 4-chloro-3-ethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-ethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties, and 4-chloro-3-ethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is no exception. Studies have indicated that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action is believed to involve the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis, which is essential for bacterial growth and replication.

Anticancer Potential

Recent research has explored the anticancer properties of various sulfonamide derivatives, including 4-chloro-3-ethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Its structural features allow for interactions with targets involved in cell cycle regulation, making it a candidate for further investigation in cancer therapeutics.

Biological Studies

Enzyme Inhibition Studies

The compound has been studied as a potential inhibitor of various enzymes, particularly those involved in metabolic pathways. For instance, its ability to inhibit carbonic anhydrase has been documented, providing insights into its potential use in treating conditions like glaucoma and edema.

Neuroprotective Effects

Emerging research indicates that sulfonamides may possess neuroprotective properties. Investigations into 4-chloro-3-ethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide have shown promise in protecting neuronal cells from oxidative stress-induced damage, suggesting its potential applicability in neurodegenerative diseases.

Industrial Applications

Agricultural Uses

Due to its antimicrobial properties, this compound could be explored as a biopesticide or fungicide in agricultural settings. Its effectiveness against plant pathogens could lead to its development as a safer alternative to conventional chemical pesticides.

Material Science

The unique chemical structure of 4-chloro-3-ethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide allows for potential applications in material science, particularly in the development of polymers or coatings with antimicrobial properties.

Case Studies

Mechanism of Action

The mechanism of action of 4-chloro-3-ethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s pharmacological and physicochemical properties can be contextualized against analogs with variations in substituents, linker groups, or heterocyclic moieties. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogous Sulfonamides

*Calculated based on chemical formula.

Key Observations:

Substituent Effects on Bioactivity: The ethoxy group in the target compound confers greater lipophilicity compared to methoxy analogs (e.g., 312.77 Da vs. Halogen variations: Bromo and iodo analogs (e.g., 371.25 Da , 349.18 Da ) exhibit increased molecular weight and polarizability, which may improve receptor binding but compromise metabolic stability. The chloro substituent in the target compound balances steric and electronic effects.

Pyridine Position :

- The 3-pyridinylmethyl group (target compound) may offer optimal spatial alignment for receptor interactions compared to 2- or 4-pyridinylmethyl derivatives, as seen in P2X7 antagonists with similar motifs .

Synthesis and Stability :

- The ethoxy group’s larger size requires careful optimization in synthesis to avoid steric hindrance during sulfonamide coupling, as evidenced by protocols using DMAP/pyridine to activate intermediates .

- Discontinued iodo analogs underscore the importance of chloro’s balance between stability and reactivity.

Pharmacological and Industrial Relevance

- SAR Insights : Ethoxy and chloro substituents synergize to enhance target affinity while maintaining synthetic feasibility, contrasting with bulkier or more reactive groups (e.g., bromo, iodo) .

Biological Activity

4-Chloro-3-ethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a chloro group, an ethoxy group, and a pyridinylmethyl group attached to a benzenesulfonamide core. Its structure is critical for its interaction with biological targets.

The biological activity of 4-chloro-3-ethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide primarily involves its interaction with specific enzymes and receptors. The sulfonamide moiety can mimic natural substrates, allowing it to bind effectively to enzyme active sites, thereby inhibiting their functions. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities.

Antimicrobial Activity

Research has indicated that benzenesulfonamides exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess minimum inhibitory concentrations (MICs) against various bacterial strains:

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| 4e | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4a | P. aeruginosa | 6.67 |

| 4f | B. subtilis | 6.63 |

| 4e | C. albicans | 6.63 |

These findings suggest that the compound may similarly exhibit potent antimicrobial effects, warranting further investigation.

Anticancer Activity

The anticancer potential of sulfonamide derivatives has been extensively studied. A notable study demonstrated that certain benzenesulfonamides exhibited cytotoxic effects against cancer cell lines under hypoxic conditions:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-468 (Breast Cancer) | 3.99 ± 0.21 |

| CCRF-CM (Leukemia) | 4.51 ± 0.24 |

In this study, the compound was shown to induce apoptosis and arrest the cell cycle in the G0-G1 phase, highlighting its potential as an anticancer agent .

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated several benzenesulfonamides for their antimicrobial activity against common pathogens. The compound demonstrated comparable efficacy to Vitamin C in antioxidant assays, indicating its potential as both an antimicrobial and antioxidant agent .

- Anticancer Research : In vitro studies on various cancer cell lines revealed that derivatives of benzenesulfonamides could inhibit tumor growth significantly, with IC50 values often in the low micromolar range . These results underscore the importance of structural modifications in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-chloro-3-ethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide, and what reaction conditions optimize yield?

- Methodology : Synthesis typically involves sulfonylation of an amine precursor. For example, reacting 3-ethoxy-4-chlorobenzenesulfonyl chloride with 3-(aminomethyl)pyridine in a basic aqueous medium (e.g., NaOH or EtN) under controlled temperatures (0–25°C) to prevent side reactions . Purification via recrystallization or column chromatography is critical to isolate the product.

- Key Considerations : Monitor reaction progress using TLC or NMR. Adjust stoichiometry to favor sulfonamide bond formation over competing hydrolysis of the sulfonyl chloride.

Q. How can researchers characterize the structural purity of this compound?

- Methodology : Use a combination of:

- ¹H/¹³C-NMR : Confirm substituent positions (e.g., ethoxy group at C3, pyridylmethylamine linkage) and assess integration ratios .

- FTIR : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHClNOS) with <5 ppm error .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

- Methodology :

- In vitro enzyme inhibition : Screen against target enzymes (e.g., carbonic anhydrase, bacterial PPTases) using fluorometric or colorimetric assays .

- Antimicrobial activity : Perform MIC assays against Gram-positive/negative strains .

- Cytotoxicity : Use MTT assays on mammalian cell lines to assess selectivity .

Advanced Research Questions

Q. How can crystallography resolve structural ambiguities in sulfonamide derivatives?

- Methodology :

- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via vapor diffusion (e.g., DMSO/ether). Use SHELX suite for structure solution/refinement .

- Validation : Check R-factors (<5%), electron density maps, and hydrogen-bonding networks. Cross-validate with DFT-calculated geometries .

Q. What strategies address contradictory data between in vitro and in vivo biological activity?

- Methodology :

- Pharmacokinetic profiling : Measure solubility, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to explain bioavailability gaps .

- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites influencing in vivo results .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Methodology :

- Analog synthesis : Modify substituents (e.g., ethoxy → methoxy, pyridyl → quinoline) and test bioactivity .

- Computational modeling : Dock derivatives into target protein active sites (e.g., AutoDock Vina) to predict binding affinities .

Q. What experimental designs mitigate challenges in scaling up synthesis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.